molecular formula C16H16BrClN4O4 B12035290 8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 477333-82-7

8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12035290
CAS No.: 477333-82-7
M. Wt: 443.7 g/mol
InChI Key: PBAKGNBQEFAWLC-UHFFFAOYSA-N
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Description

8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H16BrClN4O4 and its molecular weight is 443.7 g/mol. The purity is usually 95%.
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Biological Activity

8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also referred to as M3, is a purine derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that suggest possible interactions with various biological targets. This article delves into the synthesis, biological activities, mechanisms of action, and relevant case studies concerning M3.

Chemical Structure and Synthesis

The molecular formula of M3 is C19H25ClN6O4C_{19}H_{25}ClN_6O_4 with a molecular weight of 436.9 g/mol. The IUPAC name denotes its complex structure featuring a bromine atom, chlorophenoxy group, and hydroxypropyl side chain. The synthesis typically involves several steps:

  • Formation of the Purine Core : The initial step involves creating the 1H-purine-2,6-dione framework.
  • Introduction of Functional Groups : The chlorophenoxy and hydroxypropyl groups are incorporated via nucleophilic substitution reactions.
  • Final Modifications : The compound is purified through techniques such as column chromatography.

Biological Activities

M3 has been studied for various biological activities, particularly its potential as an anticancer agent and its influence on cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of M3 against several cancer cell lines. Table 1 summarizes the IC50 values observed in different assays.

Cancer Cell Line IC50 (µM) Reference
MCF-70.46
HCT1160.39
NCI-H4600.03
HepG21.1

These results indicate that M3 exhibits significant cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cell lines.

The mechanism by which M3 exerts its biological effects involves several pathways:

  • Enzyme Inhibition : M3 has been shown to inhibit specific kinases involved in cell proliferation and survival.
  • Gene Expression Modulation : The compound interacts with DNA and RNA, potentially altering gene expression profiles associated with cancer progression.
  • Cell Cycle Arrest : Studies indicate that treatment with M3 can lead to cell cycle arrest at the G1 phase, contributing to its anticancer efficacy.

Case Studies

Several case studies have explored the therapeutic implications of M3:

  • Study on Breast Cancer Cells : A study conducted by Li et al. demonstrated that M3 significantly inhibited the growth of MCF-7 cells through apoptosis induction and cell cycle arrest mechanisms.
  • In Vivo Studies : Animal model studies have indicated that administration of M3 led to reduced tumor sizes in xenograft models of breast cancer, supporting its potential for further development as an anticancer therapeutic.

Properties

CAS No.

477333-82-7

Molecular Formula

C16H16BrClN4O4

Molecular Weight

443.7 g/mol

IUPAC Name

8-bromo-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H16BrClN4O4/c1-20-13-12(14(24)21(2)16(20)25)22(15(17)19-13)7-10(23)8-26-11-5-3-9(18)4-6-11/h3-6,10,23H,7-8H2,1-2H3

InChI Key

PBAKGNBQEFAWLC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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